Disodium;2,3,4,5-tetrahydroxyhexanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium galactarate, also known as disodium D-galactarate, is a white crystalline powder that is soluble in water. It is derived from galactaric acid, which is a sugar acid obtained by the oxidation of galacturonic acid. This compound is known for its biocompatibility and is used in various scientific and industrial applications .

Preparation Methods

Disodium galactarate can be synthesized through the oxidation of D-galacturonic acid using a heterogeneous gold catalyst in a packed bed plug flow reactor under alkaline conditions . The reaction involves the use of molecular oxygen or air as the oxidant. The process can be performed in both batch and continuous reactors, with continuous reactors offering enhanced oxygen mass transfer and increased productivity . Another method involves reacting galactaric acid with sodium carbonate .

Chemical Reactions Analysis

Disodium galactarate undergoes several types of chemical reactions, including:

Oxidation: The oxidation of D-galacturonic acid to disodium galactarate is a key reaction.

Reduction: While specific reduction reactions of disodium galactarate are less commonly reported, it can potentially undergo reduction to form various sugar alcohols.

Substitution: Disodium galactarate can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.

Common reagents used in these reactions include molecular oxygen, sodium carbonate, and various catalysts such as gold . The major products formed from these reactions include galactaric acid and its derivatives.

Scientific Research Applications

Disodium galactarate has a wide range of applications in scientific research, including:

Biology: Due to its biocompatibility, disodium galactarate is used in various biological studies and applications.

Mechanism of Action

The mechanism of action of disodium galactarate involves its ability to chelate metal ions, regulate pH, and participate in various biochemical pathways. It acts as a chelating agent by binding to metal ions, which can prevent the formation of insoluble metal salts and enhance the solubility of certain compounds . Additionally, its role as a pH regulator helps maintain the stability of various chemical and biological systems.

Comparison with Similar Compounds

Disodium galactarate can be compared with other similar compounds such as:

Glucaric acid: Another sugar acid derived from glucose, used as a chelating agent and corrosion inhibitor.

Gluconic acid: Derived from glucose, used in food and pharmaceutical industries.

Galactaric acid: The parent compound of disodium galactarate, used in similar applications but with different solubility properties.

Disodium galactarate is unique due to its specific derivation from galacturonic acid and its enhanced solubility in water compared to its parent compound, galactaric acid .

Biological Activity

Disodium;2,3,4,5-tetrahydroxyhexanedioate, also known as disodium galactarate, is a derivative of galactaric acid (or mucic acid), which is a naturally occurring sugar acid. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals, cosmetics, and food industries. This article explores the biological activity of disodium galactarate, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

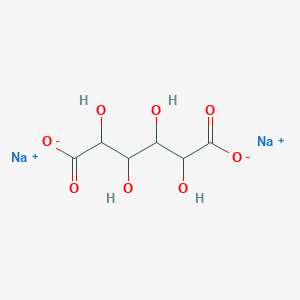

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H10O8Na2

- Molecular Weight : 246.12 g/mol

- IUPAC Name : Disodium 2,3,4,5-tetrahydroxyhexanedioate

The compound is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

- Antioxidant Properties : Disodium galactarate exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that disodium galactarate can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, thereby reducing inflammation .

- Antimicrobial Activity : Preliminary research indicates that disodium galactarate possesses antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits their growth without the need for drug influx mechanisms .

Case Studies and Experimental Data

- In vitro Studies : In laboratory settings, disodium galactarate has been tested for its cytotoxic effects on cancer cell lines. Results indicate that it induces apoptosis (programmed cell death) in certain cancer cells while sparing normal cells .

- Animal Models : Animal studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models. The mechanism involves both direct cytotoxicity to cancer cells and enhancement of immune response against tumors .

- Clinical Applications : Emerging research suggests potential applications in dermatology for skin rejuvenation and treatment of conditions like acne due to its anti-inflammatory properties. Formulations containing disodium galactarate have shown promise in improving skin hydration and elasticity .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

disodium;2,3,4,5-tetrahydroxyhexanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAGXRIGDWCIET-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.